molecular formula C18H29N5O2 B2738382 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone CAS No. 2415502-69-9

1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone

Cat. No. B2738382
CAS RN: 2415502-69-9
M. Wt: 347.463
InChI Key: MRQJTXIEJWGKLB-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for various applications, including medical research, drug development, and biochemical studies.

Mechanism Of Action

The mechanism of action of 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in the production of certain molecules that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It also has a positive effect on glucose metabolism and insulin sensitivity, making it a promising compound for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the research and development of 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone. These include further studies on its mechanism of action and its potential use in the treatment of various diseases. There is also a need for the development of more efficient synthesis methods and the investigation of its potential toxicity and side effects. Additionally, research on the compound's potential use in combination with other drugs and therapies should be explored.
In conclusion, 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a synthetic compound that has great potential for scientific research. Its unique properties make it a promising compound for drug development, medical research, and biochemical studies. Further research and development of this compound will undoubtedly lead to new discoveries and advancements in the field of scientific research.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a complex process that involves several steps. The synthesis method involves the reaction of azepane with 4-(6-methoxypyrimidin-4-ylamino)piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone has several scientific research applications. It is widely used in drug development and medical research to study the mechanism of action of new drugs. It is also used in biochemical studies to investigate the metabolic pathways of various compounds. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-25-17-12-16(19-14-20-17)21-15-6-10-22(11-7-15)13-18(24)23-8-4-2-3-5-9-23/h12,14-15H,2-11,13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJTXIEJWGKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one

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